Halostachine

Vue d'ensemble

Description

Halostachine, a molecule of interest in synthetic chemistry, is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis of this compound analogues and related compounds. This compound analogues are synthesized using various methodologies, including the use of haloalkynes and chiral arene-chromium-tricarbonyl complexes. These methods demonstrate the versatility and utility of this compound and its analogues in the field of organic synthesis, potentially leading to applications in drug discovery and material science .

Synthesis Analysis

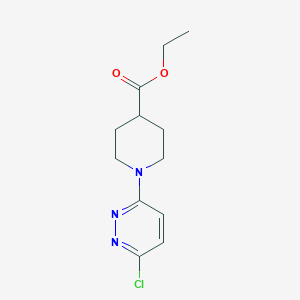

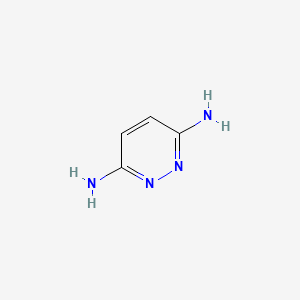

The synthesis of this compound analogues is achieved through several innovative approaches. One method involves the addition of the anion of t-buylformamidine to chiral arene-chromium-tricarbonyl complexes, resulting in high diastereoselectivity and yield after saponification and decomplexation . Another approach uses acid-promoted cyclisation of homochiral this compound chromium tricarbonyl, which proceeds with retention of configuration . Additionally, a three-step synthesis starting from o-tolualdehyde-chromium-tricarbonyl complex has been developed to produce enantiomerically pure this compound analogues . These methods highlight the importance of chiral catalysts and complexes in the enantiospecific synthesis of this compound analogues.

Molecular Structure Analysis

The molecular structure of this compound analogues is characterized by the presence of an aromatic ring and a secondary amine. The stereochemistry of these compounds is crucial, as demonstrated by the synthesis of enantiomerically pure analogues . The X-ray structure of an intermediate complexed oxazoline confirmed the proposed model for the approach of a nucleophile on arene complexes, which is essential for understanding the stereochemical outcomes of the synthesis .

Chemical Reactions Analysis

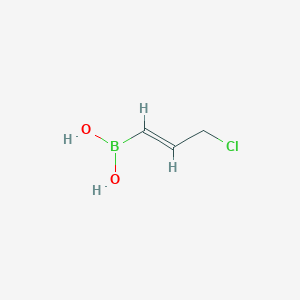

This compound analogues undergo various chemical reactions that are essential for their synthesis. These include cyclisation reactions that are highly stereoselective and proceed with retention of configuration . The use of haloalkynes in synthetic transformations showcases the ability to retain halogen moieties during reactions, which is beneficial for subsequent structural modifications and bond formations . The reactivity of this compound analogues towards different reagents and conditions is a key aspect of their chemical analysis.

Physical and Chemical Properties Analysis

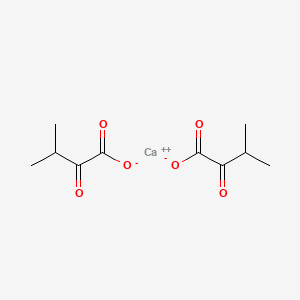

While the physical and chemical properties of this compound itself are not detailed in the provided papers, the properties of haloalkynes and \u03b1-haloketones, which are related to this compound synthesis, are discussed. Haloalkynes serve as versatile building blocks due to their dual functionalization and diverse reactivity . The reactivity of \u03b1-haloketones towards various nucleophiles and their utility in heterocyclic synthesis are also reviewed, indicating their importance in the synthesis of complex molecules . These properties are instrumental in the development of new synthetic methods and the advancement of chemical synthesis.

Applications De Recherche Scientifique

Synthesis Techniques

Halostachine, a compound of interest in various scientific fields, has been the subject of research focused on its synthesis methods. A study presented an efficient three-step one-pot synthesis of (R)-Halostachine and its analogues from O-protected optically active cyanohydrins, achieving yields between 74% and 97% (Zandbergen et al., 1992). This synthesis involves DIBAL reduction of the nitrile to an imine, transimination to a secondary imine, and sodium borohydride reduction to the corresponding N-substituted β-ethanolamine. Additionally, an optically pure (+)-S-Halostachine analogue was synthesized from an optically pure (−)-aR-[o-tolualdehyde]-chromium-tricarbonyl complex, providing a route to various optically pure this compound analogues with an ortho-substituted aromatic ring (Solladié-Cavallo et al., 1992).

Stereochemical Applications

The synthesis of this compound analogues has also been explored through chiral arene-chromium-tricarbonyl complexes. A study demonstrated high diastereoselectivity in obtaining this compound analogues through this method (Solladié-Cavallo & Bencheqroun, 1991). Another research effort described a 4-step synthesis of an R-(−)-Halostachine analogue with an 80% total yield and 94% e.e., highlighting the versatility of this approach in introducing various substituents onto the aromatic ring and alkyl groups on the amine (Solladié-Cavallo & Bencheqroun, 1991).

Potential Applications in Material Sciences and Drug Design

While specific studies on this compound were not found in this context, the broader field of halogen bonding, which includes interactions involving halogen atoms like those in this compound, has been extensively researched. Halogen bonding occurs when there is a net attractive interaction between an electrophilic region associated with a halogen atom in a molecular entity and a nucleophilic region in another or the same molecular entity. This interaction has been demonstrated to have applications in material sciences, biomolecular recognition, and drug design (Cavallo et al., 2016). The specific advantages of designs based on the use of the halogen bond have been shown to be significant in these fields, indicating potential areas where this compound could be explored further.

Mécanisme D'action

- Additionally, halostachine induces lipolysis , which is the breakdown and release of fatty acids from adipose tissue. This property contributes to its potential as a fat-burning compound .

Mode of Action

Pharmacokinetics

Its natural occurrence and synthetic availability contribute to ongoing scientific interest . 🌟

Safety and Hazards

Propriétés

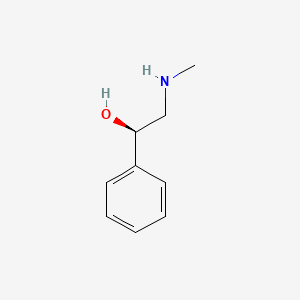

IUPAC Name |

(1R)-2-(methylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTYHONEGJTYQV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879576 | |

| Record name | Halostachine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

495-42-1 | |

| Record name | Halostachine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halostachine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halostachine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOSTACHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIH8FLV35K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

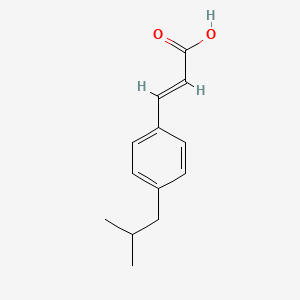

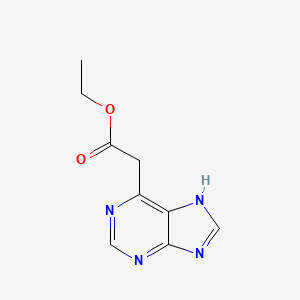

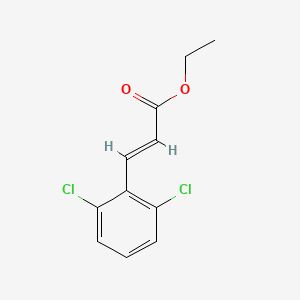

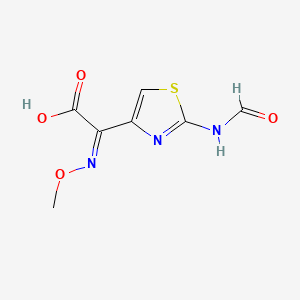

Feasible Synthetic Routes

Q & A

Q1: What is halostachine and where is it found?

A1: this compound ((+)-(S)-2-Methylamino-1-phenylethanol) is a naturally occurring alkaloid found in certain plant species, including tall fescue (Festuca arundinacea) []. It is often found alongside other alkaloids, such as perloline and ergovaline [].

Q2: What are the potential biological effects of this compound?

A2: this compound is known to possess sympathomimetic properties []. Research suggests it may have vasoactive potential in cattle [, ].

Q3: How does the stereochemistry of this compound impact its use in chemical synthesis?

A3: The specific stereochemistry of this compound, particularly the (+)-(S) enantiomer, makes it a valuable starting material for the enantiospecific synthesis of various biologically relevant compounds. For instance, it can be used to synthesize (+)-(R)-6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline [, ] and (+)-(R)-1-phenyl-3-methyl-1,2,4,5-tetrahydrobenz[d]azepine [, ] with high stereoselectivity.

Q4: What role does arene chromium tricarbonyl chemistry play in the synthesis of compounds related to this compound?

A4: Arene chromium tricarbonyl complexes are valuable tools for enhancing the stereoselectivity of various reactions. Studies have shown that complexation of this compound derivatives with a chromium tricarbonyl group can lead to highly stereoselective cyclization reactions, ultimately enabling the synthesis of specific enantiomers of complex molecules [, , , , , ].

Q5: Can you provide an example of how the structure of this compound has been modified for specific synthetic applications?

A5: Researchers have synthesized a trifluoromethyl-tethered analogue of (S)-halostachine using an asymmetric Henry reaction []. This modification highlights the potential for derivatizing this compound to explore its structure-activity relationships and develop new compounds with potentially enhanced or modified biological activities.

Q6: What spectroscopic techniques have been used to characterize this compound?

A6: Researchers have employed a variety of spectroscopic methods to characterize this compound, including Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy, ultraviolet-visible spectroscopy (UV), nuclear magnetic resonance spectroscopy (NMR), and natural bond orbital (NBO) analysis [].

Q7: Are there any computational studies on this compound?

A7: Yes, computational studies have been performed on this compound, including nonlinear optical (NLO) investigations and molecular docking simulations []. These studies aim to better understand the physicochemical properties and potential interactions of this compound with biological targets.

Q8: What is the historical significance of this compound research?

A8: Early research on this compound stemmed from investigations into the cause of ryegrass staggers, a neurological disorder observed in livestock grazing on ryegrass []. This research led to the identification of this compound as a potential contributing factor, alongside other alkaloids like perloline.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)